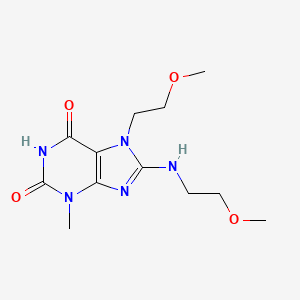
7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C12H19N5O4 and its molecular weight is 297.315. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes methoxyethyl and amino groups attached to a purine core. Its molecular formula is C12H19N5O4, and it has a molecular weight of approximately 297.31 g/mol.
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. Its synthesis typically involves multi-step organic reactions, with alkylation of a purine derivative being a common method. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.
Antiviral Properties
Research indicates that this compound exhibits antiviral properties. In vitro studies have shown its effectiveness against several viruses by inhibiting viral replication. For instance, it has been studied for its potential to interfere with the replication of RNA viruses, which could be significant in developing antiviral therapies.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the inhibition of key signaling pathways that promote cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| A549 | 20.5 | Cell cycle arrest |
Antibacterial Effects
In addition to its antiviral and anticancer activities, this compound has shown antibacterial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular processes.
Case Studies
- Antiviral Study : A study published in the Journal of Medicinal Chemistry evaluated the antiviral activity of several purine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting that this compound could serve as a lead for developing new antiviral agents.
- Anticancer Research : In a study conducted on human lung carcinoma (A549) and cervical cancer (HeLa) cell lines, treatment with varying concentrations of the compound resulted in dose-dependent cell death. Flow cytometry analyses confirmed the induction of apoptosis through caspase activation pathways.
- Antibacterial Activity : A recent investigation into the antibacterial properties revealed that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential as an antibacterial agent.
The biological activity of this compound is attributed to its ability to interact with nucleic acids and proteins within cells:
- Nucleic Acid Interaction : The compound may bind to DNA or RNA, interfering with their synthesis and function.
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.
Eigenschaften
IUPAC Name |
7-(2-methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4/c1-16-9-8(10(18)15-12(16)19)17(5-7-21-3)11(14-9)13-4-6-20-2/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNFNYFEDFSNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














